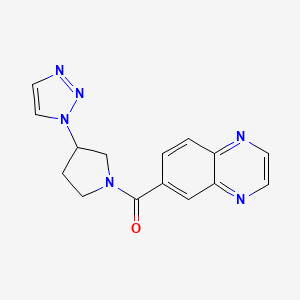![molecular formula C20H18N2O3S B2779230 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide CAS No. 941957-78-4](/img/structure/B2779230.png)
2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide, also known as MPAPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Substituted 2-phenylthiazole-4-carboxamide derivatives, structurally related to the specified compound, have been synthesized and evaluated for cytotoxic activity against several human cancer cell lines. These studies suggest that specific substitutions on the phenylthiazole structure, such as a methoxy group, could enhance anticancer activity, indicating the potential for developing targeted cancer therapies (Aliabadi et al., 2010).
Electrochromic Materials
- A series of aromatic polyamides with pendent triphenylamine (TPA) units, including derivatives with methoxy substitutions similar to the queried compound, have been developed for use in electrochromic devices. These polymers exhibit multi-stage oxidative coloring, high thermal stability, and excellent electrochromic properties, making them suitable for advanced material applications (Chang & Liou, 2008).
Antimicrobial and Docking Studies
- Thiophene-2-carboxamides with specific substituents have been synthesized and evaluated for antimicrobial activity. Additionally, molecular docking studies of these compounds suggest interactions with bacterial enzymes, hinting at their potential as templates for designing new antimicrobial agents (Talupur et al., 2021).
Analgesic and Anti-inflammatory Agents
- Novel compounds synthesized from the reaction of visnagenone–ethylacetate or khellinone–ethylacetate with amino derivatives showed significant analgesic and anti-inflammatory activities. These studies highlight the potential for developing new therapeutic agents based on the structural motifs of thiophene carboxamides (Abu‐Hashem et al., 2020).
Anticonvulsant Applications
- Compounds structurally related to "2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide" have been evaluated for anticonvulsant activities, demonstrating the potential for new therapeutic agents in epilepsy treatment. The research on the crystal structure and stereochemistry of these compounds provides insights into their mode of action and design principles for anticonvulsant drugs (Camerman et al., 2005).
Wirkmechanismus
Target of Action
The primary target of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .
Mode of Action
The compound interacts with its targets by activating the O-GlcNAcylation pathway and maintaining energy homeostasis . This activation leads to an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Biochemical Pathways
The affected biochemical pathway is the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . The downstream effects of this pathway include the regulation of energy metabolism, which is crucial for neuronal survival .
Pharmacokinetics
It has been reported that the compound can pass through the blood-brain barrier . This suggests that the compound may have good bioavailability in the central nervous system.
Result of Action
The activation of the O-GlcNAcylation pathway and maintenance of energy homeostasis by the compound results in neuroprotection . In vitro analyses have shown that the compound exerts neuroprotective effects in hippocampal neurons against moderate OGD injury . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .
Action Environment
The action of the compound is influenced by the environment in which it is present. For instance, under conditions of oxygen glucose deprivation (OGD), the compound has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen and glucose levels in the environment.
Biochemische Analyse
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is yet to be fully understood.
Cellular Effects
In cellular models, 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide has shown potential neuroprotective effects . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the regulation of energy homeostasis and O-GlcNAcylation . It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-15-9-7-13(8-10-15)11-18(23)22-20-16(19(21)24)12-17(26-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGZIYLASPIPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

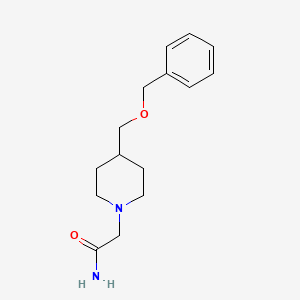
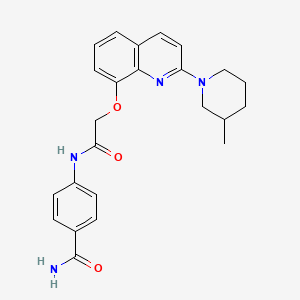
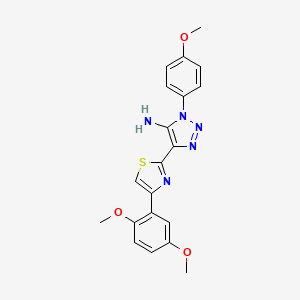
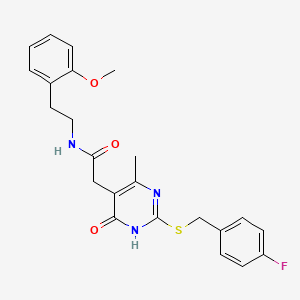
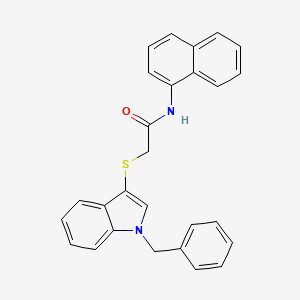
![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)
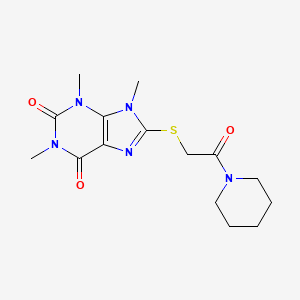
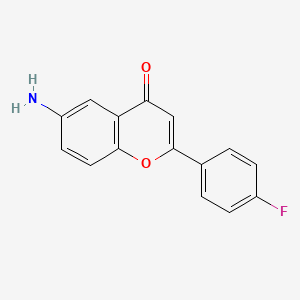
![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)
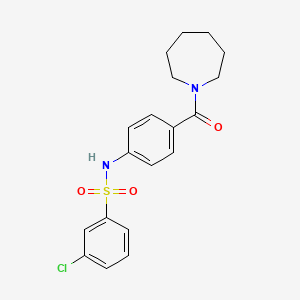
![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)
